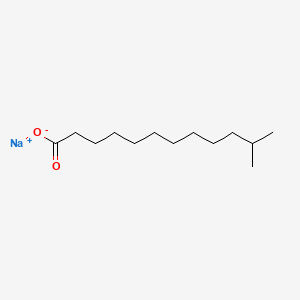
Sodium isotridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium isotridecanoate is a chemical compound with the molecular formula C13H25NaO2. It is the sodium salt of isotridecanoic acid and is known for its surfactant properties. This compound is often used in various industrial applications due to its ability to reduce surface tension and enhance the mixing of different substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium isotridecanoate can be synthesized through the neutralization of isotridecanoic acid with sodium hydroxide. The reaction typically involves dissolving isotridecanoic acid in a suitable solvent, such as ethanol or water, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous reactors. The process involves the controlled addition of isotridecanoic acid and sodium hydroxide in a reactor, followed by purification steps to remove any impurities. The final product is then dried and packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium isotridecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isotridecanoic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound back to its corresponding alcohol.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Oxidation: Isotridecanoic acid and other carboxylic acids.
Reduction: Isotridecanol.
Substitution: Metal isotridecanoates.
Wissenschaftliche Forschungsanwendungen
Sodium isotridecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of sodium isotridecanoate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes, where it helps to stabilize mixtures of oil and water. The molecular targets and pathways involved include the interaction with lipid bilayers and proteins, enhancing the solubility and dispersion of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium laurate: Another sodium salt of a fatty acid, used in similar applications as a surfactant.
Sodium stearate: Commonly used in soaps and detergents.
Sodium oleate: Used in the production of emulsifiers and lubricants.
Uniqueness
Sodium isotridecanoate is unique due to its specific chain length and branching, which provide distinct surfactant properties compared to other similar compounds. Its ability to reduce surface tension more effectively makes it a preferred choice in certain industrial applications.
Eigenschaften
CAS-Nummer |
28452-16-6 |
|---|---|
Molekularformel |
C13H25NaO2 |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
sodium;11-methyldodecanoate |
InChI |
InChI=1S/C13H26O2.Na/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h12H,3-11H2,1-2H3,(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
HSQNSRCXVZOSCI-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCCCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


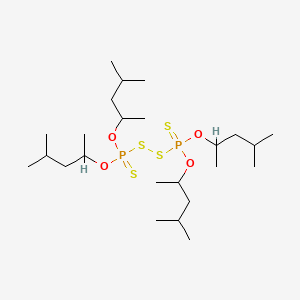
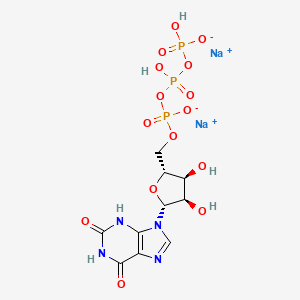

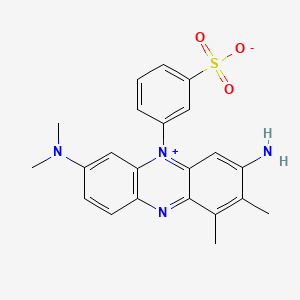


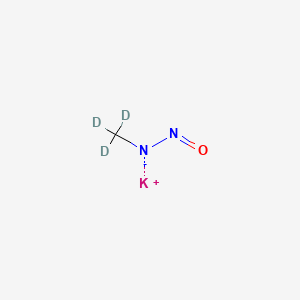

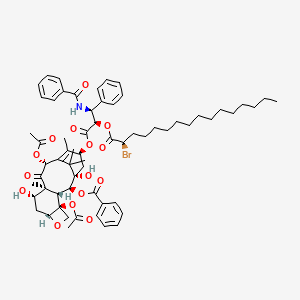
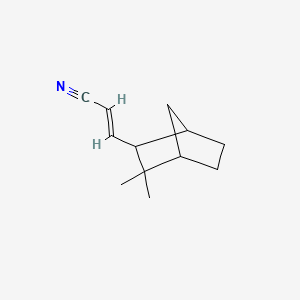
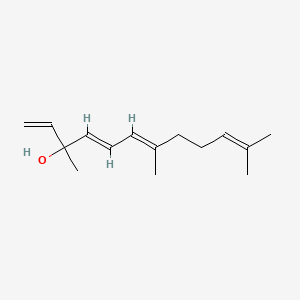
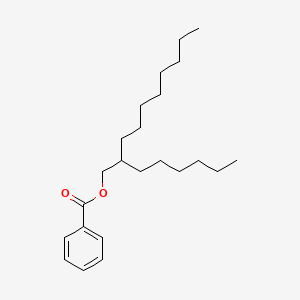
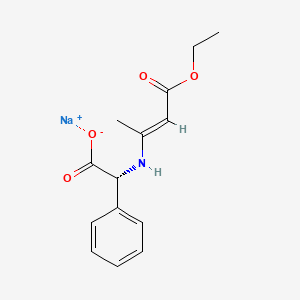
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
